Novokinin

Antihypertensive Oral Bioactivity Peptide Engineering

Novokinin is a selective angiotensin AT2 receptor agonist (Ki=7.35 µM) that delivers 100-fold greater in vivo potency than its parent peptide ovokinin(2-7). Its mechanism—blocked by PD123319 and absent in AT2-KO mice—ensures on-target specificity for vasodilation and organ protection studies. Validated at 0.1 mg/kg oral dose in spontaneously hypertensive rats, it is an ideal tool for hypertension research, wire myography, and transgenic crop development. Choose Novokinin for reproducible, high-purity AT2 activation.

Molecular Formula C39H61N11O7
Molecular Weight 796.0 g/mol
CAS No. 358738-77-9
Cat. No. B1679987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNovokinin
CAS358738-77-9
SynonymsArg-Pro-Leu-Lys-Pro-Trp
arginyl-prolyl-leucyl-lysyl-prolyl-tryptophan
novokinin
RPLKPW peptide
Molecular FormulaC39H61N11O7
Molecular Weight796.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C39H61N11O7/c1-23(2)20-29(47-34(52)31-14-8-18-49(31)36(54)26(41)11-7-17-44-39(42)43)33(51)46-28(13-5-6-16-40)37(55)50-19-9-15-32(50)35(53)48-30(38(56)57)21-24-22-45-27-12-4-3-10-25(24)27/h3-4,10,12,22-23,26,28-32,45H,5-9,11,13-21,40-41H2,1-2H3,(H,46,51)(H,47,52)(H,48,53)(H,56,57)(H4,42,43,44)/t26-,28-,29-,30-,31-,32-/m0/s1
InChIKeyWCJSVACAALWGRF-LQPYQXOBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Novokinin (CAS 358738-77-9): Potent AT2 Receptor Agonist Hexapeptide for Cardiovascular Research


Novokinin (Arg-Pro-Leu-Lys-Pro-Trp, RPLKPW) is a synthetic hexapeptide with the CAS number 358738-77-9, molecular formula C39H61N11O7, and molecular weight of approximately 796 Da [1]. It was designed as a potent analogue based on the sequence of ovokinin(2-7), a vasorelaxing peptide derived from the egg white protein ovalbumin [2]. Novokinin acts as a selective agonist of the angiotensin AT2 receptor, exhibiting high affinity (Ki = 7.35 µM), and its biological activity is validated through its blockade by the AT2 antagonist PD123319 [3].

Critical Procurement Insight for Novokinin (358738-77-9): Why Related Antihypertensive Peptides Are Not Interchangeable


Substituting Novokinin with its parent peptide ovokinin(2-7) or other food-derived antihypertensive peptides is not scientifically valid due to a vast disparity in potency. While both are derived from egg white proteins, Novokinin was specifically designed via amino acid substitution to enhance its pharmacological profile. The resulting sequence yields an AT2 receptor-mediated mechanism of action that is 100-fold more potent in vivo than its predecessor [1]. Furthermore, the precise sequence Arg-Pro-Leu-Lys-Pro-Trp is critical for its interaction with the AT2 receptor and the downstream prostaglandin I2-IP receptor pathway, a mechanism not shared by generic ACE-inhibitory peptides [2].

Quantitative Differentiation of Novokinin (358738-77-9): Evidence-Based Head-to-Head Comparisons for Informed Scientific Selection


Oral Antihypertensive Potency in SHR: Novokinin vs. Ovokinin(2-7)

Novokinin demonstrates a dramatically higher oral antihypertensive potency in spontaneously hypertensive rats (SHR) compared to its direct structural analogue, ovokinin(2-7). Novokinin achieves a significant reduction in systolic blood pressure at an oral dose of 0.1 mg/kg, whereas ovokinin(2-7) requires a dose of 10 mg/kg to produce a comparable hypotensive effect [1]. This represents a 100-fold difference in potency.

Antihypertensive Oral Bioactivity Peptide Engineering

AT2 Receptor Binding Affinity: Novokinin Quantitative Comparison with Angiotensin II

Novokinin acts as a selective agonist for the angiotensin AT2 receptor with a defined binding affinity. The dissociation constant (Ki) for Novokinin at the AT2 receptor has been experimentally determined to be 7.35 µM [1]. While Angiotensin II, the endogenous ligand, binds both AT1 and AT2 receptors with sub-nanomolar affinity, Novokinin provides a valuable peptide tool with a quantifiable, moderate affinity that is selective for the AT2 receptor, avoiding the AT1-mediated vasoconstriction associated with Angiotensin II.

AT2 Receptor Agonist Binding Kinetics Receptor Pharmacology

Vasorelaxation Efficacy: Novokinin Potency in Isolated SHR Mesenteric Artery

Novokinin induces vasorelaxation in isolated resistance vessels from hypertensive animal models. In ex vivo studies using mesenteric arteries isolated from spontaneously hypertensive rats (SHR), Novokinin demonstrated a significant relaxant effect at a concentration of 10 µM (10⁻⁵ M) [1]. This effect is a key component of its in vivo hypotensive mechanism and is blocked by the AT2 receptor antagonist PD123319, confirming receptor specificity [1].

Vasorelaxation Ex Vivo Vascular Function

Mechanistic Validation: AT2 Receptor-Dependence of Novokinin Hypotension in Knockout Mice

The hypotensive effect of Novokinin is strictly dependent on the presence of the AT2 receptor. In a controlled study, oral administration of Novokinin (50 mg/kg) lowered blood pressure in wild-type C57BL/6J mice. However, in AT2 receptor-deficient (knockout) mice, the same dose of Novokinin failed to reduce blood pressure [1]. This genetic evidence provides a high level of confidence in its on-target mechanism of action.

Gene Knockout Mechanism of Action In Vivo Pharmacology

Engineered Expression Efficacy: Tandem-Repeat Novokinin in Transgenic Rice Exhibits Superior Bioactivity

For applications involving biofortified food, the expression format of Novokinin significantly impacts its oral efficacy. Transgenic rice seed engineered to express an 18-tandem-repeat of Novokinin exhibited significantly higher antihypertensive activity after a single oral dose in SHRs compared to rice expressing a Novokinin-glutelin fusion construct. Notably, the tandem-repeat rice achieved this superior effect at only one-quarter the dose (0.25 g/kg) of the fusion-type rice, despite containing one-fifth the amount of the peptide [1].

Transgenic Expression Biofortification Peptide Stability

Evidence-Driven Applications of Novokinin (358738-77-9) in Experimental and Translational Research


In Vivo Studies of AT2 Receptor-Mediated Cardiovascular Protection

Researchers investigating the protective arm of the renin-angiotensin system can utilize Novokinin as a selective AT2 receptor agonist. Its validated efficacy at a low oral dose (0.1 mg/kg in SHRs [1]) and its proven mechanism (blocked by PD123319 and ineffective in AT2-KO mice [2]) make it an ideal tool to study vasodilation, blood pressure regulation, and organ protection in preclinical models of hypertension without the confounding activation of the AT1 receptor.

Ex Vivo Vascular Pharmacology in Hypertensive Disease Models

For physiologists and pharmacologists conducting wire myography or perfusion studies on isolated resistance arteries, Novokinin provides a robust and specific agonist. A concentration of 10 µM has been empirically validated to induce significant vasorelaxation in SHR mesenteric arteries [3]. This allows for precise investigation of endothelium-dependent and independent pathways downstream of AT2 receptor activation in vascular tissue from hypertensive animals.

Development and Evaluation of Biofortified Nutraceuticals

Agri-biotech and functional food researchers developing antihypertensive crops can leverage Novokinin's potent oral activity and its enhanced efficacy when expressed as tandem repeats. Studies in transgenic rice confirm that the 18-repeat Novokinin construct yields a superior blood pressure-lowering effect at a lower seed dose compared to fusion protein strategies [4]. This evidence supports the selection of Novokinin and its specific expression format for creating next-generation biofortified products with measurable health benefits.

Standardization and Validation of AT2 Receptor Binding Assays

For laboratories establishing or validating binding assays for the angiotensin AT2 receptor, Novokinin serves as a characterized peptide agonist control. Its documented binding affinity (Ki = 7.35 µM [5]) provides a benchmark to assess assay sensitivity, ensure batch-to-batch reproducibility of receptor preparations, and compare the potency of novel AT2-targeting compounds. Its commercial availability further supports its use in routine quality control and screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Novokinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.